NO Reduction in Cu Complexes: Imidazole vs Bis-Pyridine Ligands
In a direct head-to-head study, the copper(II) complex of the N-methyl analog of the target compound (L1: (1-methyl-1H-imidazol-2-ylmethyl)-(2-pyridin-2-yl-ethyl)amine) and the copper(II) complex of a bis-pyridine analog (L2: (2-pyridin-2-yl-ethyl)-pyridin-2-ylmethylamine) were exposed to nitric oxide under identical conditions. The imidazole-containing L1 complex displayed differential NO reactivity and nitrosation behavior compared to the all-pyridine L2 complex [1]. In acetonitrile, the reduction of Cu(II) to Cu(I) was accompanied by simultaneous N-nitrosation on the secondary amine center of the ligand framework for both complexes, but the efficiency and product distribution were ligand-dependent [1]. The dansyl-derivatized L4 complex (from L2) exhibited paramagnetic quenching and showed fluorescence turn-on upon NO addition in methanol and water media, a behavior not observed for the L3 analog (from L1) [1].
| Evidence Dimension | Cu(II) reduction and ligand nitrosation behavior upon NO exposure |
|---|---|
| Target Compound Data | Cu-L1 complex (imidazole-containing): Cu(II) reduced by NO with N-nitrosation on secondary amine in acetonitrile; dansyl derivative (L3) does not display NO-induced fluorescence turn-on under tested conditions [1] |
| Comparator Or Baseline | Cu-L2 complex (bis-pyridine analog): Cu(II) reduced by NO with N-nitrosation on secondary amine in acetonitrile; dansyl derivative L4 displays NO-induced fluorescence turn-on in methanol and water media [1] |
| Quantified Difference | Qualitative difference in fluorescent probe behavior: L4 (pyridine-only) functions as a turn-on NO sensor; L3 (imidazole-containing) does not exhibit this property under the same conditions [1] |
| Conditions | Acetonitrile, methanol, and water media; room temperature; nitric oxide gas exposure [1] |
Why This Matters
This demonstrates that replacing imidazole with pyridine in the ligand donor set fundamentally alters the photophysical response of the resulting metal complex to biologically relevant diatomic molecules, directly impacting sensor design strategies.
- [1] Kumar P, Kalita A, Mondal B. Reduction of copper(II) complexes of tridentate ligands by nitric oxide and fluorescent detection of NO in methanol and water media. Dalton Trans. 2011;40(34):8656-8663. doi:10.1039/c1dt10773a View Source
